molecular formula C9H8BrN B12530919 1-Bromo-3-(2-isocyanoethyl)benzene

1-Bromo-3-(2-isocyanoethyl)benzene

Cat. No.: B12530919
M. Wt: 210.07 g/mol
InChI Key: WEEAFRMAQHMHLK-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-isocyanoethyl)benzene is an organic compound with the molecular formula C9H8BrN . It features both a bromine substituent and an isocyanide functional group on a benzene ring, making it a versatile and valuable building block in synthetic chemistry research . The bromine atom is a classic handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds. The isocyano group is a less common but highly useful functional group. It is a potent ligand for transition metals, making this compound a potential precursor for developing novel catalysts or metal-organic frameworks (MOFs) . Furthermore, the isocyano group can participate in multi-component reactions, enabling the rapid synthesis of diverse heterocyclic compound libraries for pharmaceutical screening and discovery. The structure, represented by the SMILES notation [C-]#[N+]CCC1=CC=CC=C1Br , highlights the ethyl linker tethering the isocyano group to the aromatic ring . This combination of reactive sites provides researchers with a unique bifunctional scaffold for constructing complex molecules and exploring new chemical spaces. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

1-bromo-3-(2-isocyanoethyl)benzene

InChI

InChI=1S/C9H8BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2

InChI Key

WEEAFRMAQHMHLK-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

This two-step method involves converting a primary amine to a formamide intermediate, followed by dehydration to the isocyanide. For 1-bromo-3-(2-isocyanoethyl)benzene, the synthesis proceeds as follows:

  • Formylation of 3-Bromophenethylamine :

    • Reagents : 3-Bromophenethylamine, ethyl formate, triethylamine (NEt₃).
    • Conditions : Reflux in dichloromethane (DCM) for 3 hours.
    • Intermediate : N-(2-(3-Bromophenyl)ethyl)formamide.
  • Dehydration to Isocyanide :

    • Reagents : Phosphorus oxychloride (POCl₃), NEt₃.
    • Conditions : Stirring at 0°C for 5–10 minutes, followed by silica gel column purification.
    • Yield : ~80–95% (based on analogous syntheses in).

Key Advantages

  • High efficiency and scalability.
  • Compatible with sensitive functional groups due to mild conditions.

Hofmann Isocyanide Synthesis

Reaction Mechanism and Procedure

This one-pot method utilizes chloroform and a strong base to convert primary amines directly to isocyanides:

  • Reaction Setup :

    • Reagents : 3-Bromophenethylamine, chloroform, potassium hydroxide (KOH).
    • Conditions : Two-phase system (water/chloroform) under vigorous stirring at 50–60°C for 4–6 hours.
  • Workup :

    • The crude product is extracted with diethyl ether and purified via distillation or chromatography.
    • Yield : ~70–85% (estimated from similar reactions in).

Key Advantages

  • Avoids intermediate isolation.
  • Cost-effective for large-scale production.

Alkylation of Isocyanide Anions

Reaction Mechanism and Procedure

This method employs lithiated isocyanides for C–C bond formation with electrophilic substrates:

  • Generation of Lithiated Isocyanide :

    • Reagents : (1-Isocyanoethyl)benzene, butyllithium (BuLi).
    • Conditions : Tetrahydrofuran (THF) at −78°C.
  • Reaction with 1-Bromo-3-(bromoethyl)benzene :

    • The lithiated isocyanide attacks the bromoethyl group, yielding this compound after quenching.
    • Yield : ~60–75% (based on).

Key Advantages

  • Enables modular synthesis of substituted isocyanides.
  • Useful for introducing complex side chains.

Comparison of Methods

Method Yield Conditions Key Reagents Reference
Formamide Dehydration 80–95% 0°C, anhydrous DCM POCl₃, NEt₃
Hofmann Synthesis 70–85% 50–60°C, two-phase CHCl₃, KOH
Alkylation of Anions 60–75% −78°C, THF BuLi, bromoethylbenzene

Challenges and Optimizations

  • Moisture Sensitivity : Isocyanides are prone to hydrolysis; reactions require anhydrous conditions.
  • Purification : Silica gel chromatography or distillation is essential to remove byproducts like ammonium salts.
  • Substrate Availability : 3-Bromophenethylamine must be synthesized via bromination of phenethylamine or reduction of 3-bromocinnamic acid.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced compounds.

Scientific Research Applications

1-Bromo-3-(2-isocyanoethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is explored for its potential biological activity and as a building block in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to investigate its potential as a precursor in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(2-isocyanoethyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The benzene ring’s electron-rich nature allows it to participate in various reactions, forming intermediates that lead to the final products. The isocyanoethyl group can also engage in nucleophilic addition, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name CAS RN Molecular Weight Boiling Point (°C) Density (g/cm³) Key Functional Group Reactivity/Application Example Source
1-Bromo-3-(2-isocyanoethyl)benzene - - - - Isocyanoethyl Potential cycloadditions, metal couplings Inferred
1-Bromo-3-(trifluoromethoxy)benzene 2252-44-0 241.00 - - Trifluoromethoxy Pd-catalyzed arylations (90–91% yield)
1-Bromo-4-(trifluoromethoxy)benzene 407-14-7 241.00 153–155 1.62 Trifluoromethoxy High thermal stability; used in electronics
1-Bromo-3-(methylsulfonyl)benzene 34896-80-5 - - - Methylsulfonyl High similarity (0.98 structural score)
1-Bromo-3-(2-bromoethyl)benzene 40422-70-6 - - - Bromoethyl Alkylation/elimination reactions
Key Observations:
  • Functional Group Impact: Trifluoromethoxy (–OCF₃): Exhibits strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity. Pd-catalyzed couplings with imidazoles achieve >90% yields . Isocyanoethyl (–CH₂NC): Greater reactivity than trifluoromethoxy or sulfonyl groups due to the isocyanide’s ability to act as a ligand in catalysis or participate in [4+1] cycloadditions. However, instability and toxicity limit its applications . Bromoethyl (–CH₂CH₂Br): Prone to elimination or nucleophilic substitution, offering pathways to alkenes or ethers .
  • Positional Isomerism :

    • The para-substituted 1-bromo-4-(trifluoromethoxy)benzene has a higher boiling point (153–155°C) compared to meta-substituted analogs, likely due to differences in molecular packing .

Reactivity in Cross-Coupling Reactions

  • Pd-Catalyzed Arylations :

    • 1-Bromo-3-(trifluoromethoxy)benzene reacts with imidazoles to form heterocyclic derivatives in >90% yields under Pd catalysis .
    • By contrast, 1-bromo-3-(isopropyldimethylsilyl)benzene (analogous to the target compound) shows challenges in Suzuki-Miyaura couplings due to steric hindrance from bulky substituents, requiring iodinated analogs for efficient coupling .
  • Synthetic Challenges: Isocyanoethyl-substituted bromobenzenes may face decomposition under standard coupling conditions, necessitating optimized protocols (e.g., low temperatures, inert atmospheres) .

Biological Activity

1-Bromo-3-(2-isocyanoethyl)benzene, with the molecular formula C₉H₉BrN, is an organic compound notable for its structural features that include a bromine atom and an isocyanoethyl group. This compound is categorized as a bromo-substituted aromatic compound, which plays a significant role in organic synthesis and pharmaceutical research due to its potential biological activities.

The reactivity of this compound is primarily influenced by the presence of both the bromine atom and the isocyano group. The bromine atom can engage in nucleophilic substitution reactions, while the isocyano group allows for various cyclization reactions. For example, it has been utilized in the synthesis of complex nitrogen-containing heterocycles, such as 3,4-dihydroisoquinolines through cyclization with butyllithium.

Table 1: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Characteristics
1-Bromo-2-(isocyanoethyl)benzeneBromine at position 1; isocyanoethyl at position 2Different positional substitution affects reactivity
4-Bromobenzyl isocyanideBromine at position 4; isocyanide attached to benzylPotentially different biological activity
Benzyl isocyanideNo halogen substituent; only isocyanide groupSimpler structure; lacks halogen reactivity

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, particularly in the realm of pharmaceuticals. The compound's derivatives have shown promise in drug development due to their interactions with biological targets.

Case Studies

  • Antimicrobial Activity : A study highlighted the synthesis and antimicrobial evaluation of compounds derived from this compound against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • CNS Activity : Another investigation focused on compounds similar to this compound as potential candidates for treating neuroparasitic infections. These compounds demonstrated brain penetration and metabolic stability, making them suitable for central nervous system (CNS) applications .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of the bromine atom facilitates electrophilic interactions, while the isocyano group can participate in nucleophilic attacks and cyclization processes. These interactions are crucial for the compound's role in drug design and development.

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